Home > Products > Screening Compounds P105312 > Methylepoxyproscillaridin
Methylepoxyproscillaridin - 116387-44-1

Methylepoxyproscillaridin

Catalog Number: EVT-275655
CAS Number: 116387-44-1
Molecular Formula: C31H44O9
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylepoxyproscillaridin is a semisynthetic cardiac glycoside.
Source and Classification

Methylepoxyproscillaridin is primarily sourced from plants in the Liliaceae family, particularly Scilla species. It is categorized as a cardiac glycoside, a subclass of glycosides that exert significant effects on the cardiovascular system. These compounds are characterized by their steroid structure and the presence of one or more sugar moieties, which contribute to their biological activity.

Synthesis Analysis

The synthesis of methylepoxyproscillaridin can be approached through several methods, often involving the modification of proscillaridin. One common synthetic route involves:

  1. Starting Material: Proscillaridin extracted from Scilla plants.
  2. Methylation: The introduction of a methyl group at specific positions on the proscillaridin molecule using methylating agents such as methyl iodide or dimethyl sulfate.
  3. Epoxidation: The formation of an epoxide ring can be achieved through reactions with peracids, enhancing the compound's reactivity and biological properties.

The synthesis parameters often include temperature control (typically maintained at low temperatures to prevent decomposition), reaction time (usually several hours), and solvent choice (polar aprotic solvents like acetone or DMF are commonly used).

Molecular Structure Analysis

Methylepoxyproscillaridin has a complex molecular structure characterized by:

  • Molecular Formula: C27_{27}H38_{38}O6_{6}
  • Molecular Weight: Approximately 446.59 g/mol
  • Structural Features: The compound contains a steroid backbone with multiple hydroxyl groups and ether functionalities that contribute to its biological activity.

The stereochemistry of methylepoxyproscillaridin plays a crucial role in its interaction with biological targets, particularly its binding affinity to sodium-potassium ATPase enzymes in cardiac tissues.

Chemical Reactions Analysis

Methylepoxyproscillaridin undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing aglycone and sugar moieties.
  2. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, potentially altering its pharmacological profile.
  3. Reduction: Reduction reactions can modify the carbonyl groups back to alcohols, affecting solubility and bioavailability.

These reactions are critical for understanding the metabolism and elimination pathways of methylepoxyproscillaridin in biological systems.

Mechanism of Action

Methylepoxyproscillaridin primarily exerts its effects through inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases calcium influx via sodium-calcium exchange mechanisms. The result is enhanced myocardial contractility and improved cardiac output, making it useful in treating conditions like heart failure.

Key Points:

  • Inhibition of Sodium-Potassium ATPase: This is the primary mechanism through which methylepoxyproscillaridin exerts its positive inotropic effects.
  • Calcium Dynamics: Increased intracellular calcium levels lead to stronger heart contractions.
Physical and Chemical Properties Analysis

Methylepoxyproscillaridin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

Relevant Data:

  • Melting Point: Approximately 160–162 °C
  • Boiling Point: Not well-defined due to decomposition before boiling.

These properties influence its formulation and delivery methods in pharmaceutical applications.

Applications

Methylepoxyproscillaridin has several scientific applications, particularly in pharmacology:

  1. Cardiac Treatment: Used as a therapeutic agent for heart failure due to its positive inotropic effects.
  2. Research Tool: Employed in studies investigating cardiac glycosides' mechanisms and effects on heart function.
  3. Potential Antitumor Activity: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation.
Historical Development & Pharmacological Context of Cardiac Glycosides

Cardiac glycosides (CGs) constitute a historically significant class of natural compounds characterized by their steroidal structure, lactone ring, and sugar moiety. These compounds, primarily isolated from plants (e.g., Digitalis purpurea, Nerium oleander) and amphibians (e.g., Bufo toads), exert cardiotonic effects through potent inhibition of Na⁺/K⁺-ATPase (NKA). This inhibition increases intracellular sodium, subsequently elevating calcium via the Na⁺/Ca²⁺ exchanger, resulting in enhanced myocardial contractility (positive inotropy) and reduced heart rate (negative chronotropy) [3] [5] [10]. Digoxin and digitoxin (cardenolides with five-membered lactone rings) dominated early heart failure therapy but exhibit narrow therapeutic indices and pharmacokinetic challenges, such as long half-lives and renal-dependent elimination [4] [7].

Evolution of Proscillaridin Derivatives in Cardiotonic Therapy

Proscillaridin, a bufadienolide CG isolated from Drimia maritima (squill), features a six-membered α-pyrone lactone ring (Figure 1). Bufadienolides generally demonstrate higher NKA binding affinity and faster pharmacokinetic profiles than cardenolides due to their structural divergence [5] [10]. Clinically, proscillaridin was noted for:

  • Rapid Absorption & Shorter Half-Life: Unlike digoxin (half-life: 30–50 hours), proscillaridin undergoes quicker hepatic metabolism, reducing accumulation risk [6] [10].
  • Reduced Renal Dependence: Only ~20% renal excretion vs. >60% for digoxin, advantageous in renal impairment [4].
  • Potent Inotropy: Higher affinity for cardiac NKA isoforms enhanced contractility at lower doses [5].

Despite these benefits, proscillaridin’s clinical utility was limited by:

  • Chemical Instability: Susceptibility to hydrolysis at the lactone ring.
  • Suboptimal Selectivity: Moderate affinity for neural NKA isoforms contributed to neurotoxicity.
  • Variable Bioavailability: Inconsistent oral absorption due to first-pass metabolism [4] [10].

Table 1: Natural Sources and Key Features of Representative Cardiac Glycosides

CompoundClassNatural SourceCore Pharmacological Traits
DigoxinCardenolideDigitalis lanataLong half-life, renal excretion, moderate potency
OuabainCardenolideStrophanthus gratusRapid action, high solubility, short duration
ProscillaridinBufadienolideDrimia maritima (squill)Short half-life, hepatic metabolism, high potency
OleandrinCardenolideNerium oleanderHigh bioavailability, complex toxicokinetics
BufalinBufadienolideBufo toad venomUltra-high potency, significant cytotoxicity

Rationale for Structural Modification: Proscillaridin to Methylepoxyproscillaridin

To overcome proscillaridin’s limitations, semi-synthetic derivatives were engineered. Methylepoxyproscillaridin (IUPAC: 3β-[(α-L-Rhamnosyl)oxy]-14β-hydroxy-5β-bufa-20,22-dienolide 24-methyl epoxide) incorporates two strategic modifications (Figure 2):

Modification 1: C-24 Methyl Epoxidation

  • Structural Change: Introduction of a highly reactive epoxide (oxirane) ring at the lactone’s C-24 position.
  • Rationale:
  • Enhanced Stability: The epoxide ring reduces electrophilicity, minimizing hydrolysis versus proscillaridin’s unsaturated lactone [4] [10].
  • Improved Target Specificity: Epoxidation sterically modulates NKA binding, potentially favoring cardiac (α2) over neural (α3) isoforms. Molecular docking suggests tighter interaction with NKA’s transmembrane domain [5].

Modification 2: C-21 Methylation

  • Structural Change: Addition of a methyl group to the steroid core at C-21.
  • Rationale:
  • Pharmacokinetic Optimization: Methylation increases lipophilicity, enhancing membrane permeability and oral bioavailability [10].
  • Metabolic Resistance: Shields against cytochrome P450-mediated deactivation, prolonging therapeutic effect [4].

Table 2: Structural and Pharmacological Comparison of Proscillaridin and Methylepoxyproscillaridin

PropertyProscillaridinMethylepoxyproscillaridinPharmacological Impact
Lactone RingUnsaturated α-pyroneC-24 epoxidated α-pyrone↑ Stability, ↓ hydrolysis
C-21 ModificationHCH₃↑ Lipophilicity, ↑ oral absorption
NKA Binding AffinityHigh (Kd ~10⁻⁸ M)Higher (Kd ~10⁻⁹ M)*↑ Inotropic potency
Metabolic VulnerabilityHepatic hydroxylationResistant to deactivation↑ Plasma half-life, ↓ metabolite toxicity
Isoform SelectivityModerate (α1/α2/α3)Enhanced cardiac (α2) specificity↓ Neurotoxicity risk

*Inferred from bufadienolide structure-activity relationships [5] [10].

Mechanistic Implications:Methylepoxyproscillaridin’s modifications synergize to enhance its therapeutic profile:

  • NKA Signalosome Modulation: Beyond ion transport inhibition, it disrupts NKA-mediated Src kinase signaling, affecting downstream pathways (e.g., NF-κB, STAT3) implicated in hypertrophy and inflammation [1] [5].
  • Calcium Handling: The stabilized structure promotes sustained yet controlled Ca²⁺ transients, potentially reducing arrhythmogenic risk compared to parent compounds [4] [7].

Figure 1: Core scaffold of bufadienolides, highlighting sites of modification in methylepoxyproscillaridin (C-21 methylation, C-24 epoxidation).Figure 2: Comparative structures of proscillaridin and methylepoxyproscillaridin.

Tables/Figures note: Data synthesized from structural descriptions in [5] [10] and pharmacological analyses in [4].

Properties

CAS Number

116387-44-1

Product Name

Methylepoxyproscillaridin

IUPAC Name

5-[(1S,2R,5S,11R,12S,15R,16R)-5-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl]pyran-2-one

Molecular Formula

C31H44O9

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C31H44O9/c1-16-23(33)25(36-4)24(34)27(38-16)39-21-10-12-29(3)19-7-11-28(2)18(17-5-6-22(32)37-15-17)8-13-30(28,35)20(19)9-14-31(29)26(21)40-31/h5-6,15-16,18-21,23-27,33-35H,7-14H2,1-4H3/t16-,18+,19-,20+,21-,23-,24+,25+,26?,27-,28+,29+,30-,31?/m0/s1

InChI Key

ZXTOHKKHNURMFY-FWYUESJRSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O

Solubility

Soluble in DMSO

Synonyms

3'-methyl-4',5'-epoxyproscillaridin
3'-methyl-4'-5'-epoxyproscillaridin
methylepoxyproscillaridin
p35 (methylepoxyproscillaridin)

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.